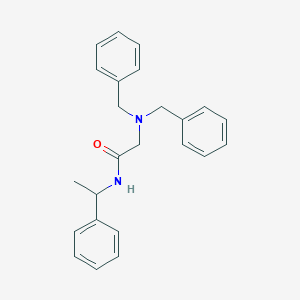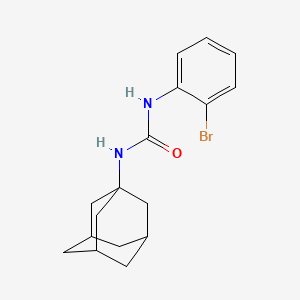![molecular formula C15H18FN3O B14944452 3-(3-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]propanamide](/img/structure/B14944452.png)
3-(3-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]propanamide is a synthetic organic compound that features a fluorophenyl group and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]propanamide typically involves the following steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through a multicomponent reaction involving an aldehyde, an amine, and a nitrile.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Amide Bond Formation: The final step involves the formation of the amide bond between the imidazole-containing intermediate and the fluorophenyl-containing intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]propanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions . These interactions can modulate biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- [(3-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine
- [1-(3-fluorophenyl)ethyl][3-(1H-imidazol-1-yl)propyl]amine
- {3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine
Uniqueness
3-(3-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]propanamide is unique due to its specific combination of a fluorophenyl group and an imidazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H18FN3O |
|---|---|
Molecular Weight |
275.32 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-N-(3-imidazol-1-ylpropyl)propanamide |
InChI |
InChI=1S/C15H18FN3O/c16-14-4-1-3-13(11-14)5-6-15(20)18-7-2-9-19-10-8-17-12-19/h1,3-4,8,10-12H,2,5-7,9H2,(H,18,20) |
InChI Key |
ZPOGUJRIPJUZMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCC(=O)NCCCN2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7'-Amino-1-(4-fluorobenzyl)-2'-[(3-fluorobenzyl)thio]-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-D]pyrimidine]-6'-carbonitrile](/img/structure/B14944377.png)
![4-({5-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)morpholine](/img/structure/B14944380.png)
![1H-Pyrazole-1-acetic acid, 3-[(3-pyridinylcarbonyl)amino]-, ethyl ester](/img/structure/B14944384.png)
![2-bromo-N-[7-(3-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B14944397.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)cyclohexyl]pyridine-2-carboxamide](/img/structure/B14944401.png)
![2'-Amino-5-methyl-2,5'-dioxo-1'-pyridin-3-YL-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B14944405.png)

![3-tert-butyl-7-[(3,4-dichlorobenzyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14944415.png)

![N-(3-methylphenyl)-2-{[oxo(2-phenyl-1H-indol-3-yl)acetyl]amino}benzamide](/img/structure/B14944439.png)
![2,4-diamino-5-(2,3-dimethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B14944447.png)

![5-oxo-N-(propan-2-yl)-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B14944464.png)
